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Compound of Interest

Compound Name: Lamellarin H

Cat. No.: B15591829 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lamellarins are a class of marine alkaloids first isolated in 1985 from the

prosobranch mollusk Lamellaria sp.[1]. These compounds, particularly the pentacyclic Type I

and II lamellarins, have garnered significant interest due to their potent biological activities,

including cytotoxicity against multidrug-resistant (MDR) cancer cell lines, anti-HIV-1 activity,

and inhibition of topoisomerase I.[1][2][3]. Lamellarin H, a member of this family, is a powerful

therapeutic lead due to its significant antitumor properties.[4][5].

This document provides a detailed overview and experimental protocols for the total synthesis

of Lamellarin H, focusing on the key strategic step: an intramolecular [3+2] cycloaddition of an

azomethine ylide. The protocols are based on the first total synthesis reported by Ishibashi,

Miyazaki, and Iwao in 1997, a landmark achievement that opened avenues for the synthesis

and study of this important class of molecules.[1][6].

Overall Synthetic Strategy
The synthesis of Lamellarin H from an appropriately substituted isoquinoline derivative is

achieved through a multi-step sequence. The core strategy involves the formation of a

pentacyclic system via an N-ylide-mediated intramolecular cycloaddition, followed by

lactonization and final deprotection of hydroxyl groups.[4][6]. The overall workflow is depicted

below.
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Caption: High-level workflow for the total synthesis of Lamellarin H.
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Experimental Protocols and Data
Key Experiment: Synthesis of the Pentacyclic Core via
Intramolecular [3+2] Cycloaddition
The cornerstone of this synthesis is the construction of the pyrrolo[2,1-a]isoquinoline core. This

is achieved through the in situ generation of an azomethine ylide from an isoquinolinium salt

precursor. The ylide, a 1,3-dipole, then undergoes a rapid intramolecular [3+2] cycloaddition

with a tethered dipolarophile (an alkyne) to form the fused ring system. Subsequent

lactonization and aromatization yield the stable pentacyclic lamellarin skeleton.[1][4][6].
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Mechanism: Intramolecular [3+2] Cycloaddition

Mechanism: Intramolecular [3+2] Cycloaddition
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Caption: Mechanism of the key intramolecular [3+2] cycloaddition step.

Protocol 1: Cycloaddition, Lactonization, and Aromatization

This protocol describes the one-pot transformation of the isoquinolinium salt precursor into the

protected pentacyclic core.
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Preparation: Dissolve the isoquinolinium salt precursor in a suitable anhydrous solvent (e.g.,

dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N) dropwise

to the stirred solution. The amount of base is typically stoichiometric or in slight excess.

Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified

time (typically several hours to overnight) until analysis (e.g., by TLC) indicates the

consumption of the starting material.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride (NH₄Cl). Separate the organic layer.

Extraction: Extract the aqueous layer with additional portions of dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel to yield the pentacyclic lamellarin precursor.

Data Summary: Core Synthesis

Starting
Material

Key Reagents Product Reported Yield Reference

Substituted

Isoquinolinium

Salt

Et₃N, CH₂Cl₂

Protected

Pentacyclic

Lamellarin Core

34% (over 3

steps)
[4]

Final Step: Deprotection to Yield Lamellarin H
The final step in the synthesis is the removal of the protecting groups (typically methyl or benzyl

ethers) on the phenolic hydroxyls to furnish the natural product, Lamellarin H. This is

accomplished using a strong Lewis acid, such as boron tribromide (BBr₃).[4].

Protocol 2: Final Deprotection
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Preparation: Dissolve the protected lamellarin precursor in anhydrous dichloromethane

(CH₂Cl₂) under an inert atmosphere.

Reagent Addition: Cool the solution to 0 °C (or lower, e.g., -78 °C, depending on substrate

sensitivity). Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. An

excess of BBr₃ is typically required for each ether group to be cleaved.

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature

and continue stirring until the reaction is complete (monitored by TLC).

Quenching: Carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C,

followed by water.

Extraction: Extract the mixture multiple times with an appropriate solvent (e.g., ethyl acetate).

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via column

chromatography or recrystallization to obtain pure Lamellarin H.

Data Summary: Final Product Formation

Starting
Material

Key Reagents Product Reported Yield Reference

Protected

Lamellarin

Precursor

BBr₃, CH₂Cl₂ Lamellarin H 68% [4]

Application: Biological Activity of Lamellarin H
Lamellarin H and its analogues are potent inhibitors of human topoisomerase I, a crucial

enzyme for relieving torsional stress in DNA during replication and transcription.[7][8]. By

stabilizing the covalent complex between topoisomerase I and DNA (the "cleavage complex"),

lamellarins prevent the re-ligation of the DNA strand.[5][9]. This leads to an accumulation of

DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA

replication, ultimately triggering programmed cell death (apoptosis).[5]. This mechanism of

action is central to their potent anticancer activity.
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Mechanism of Action: Topoisomerase I Inhibition

Lamellarin H

Topo I - DNA
Cleavage Complex

 Inhibits Re-ligation

Topoisomerase I
(Topo I)

 creates

Supercoiled DNA

 binds to Re-ligation (Normal)

DNA Replication Fork

 Collision with

DNA Double-Strand
Breaks

Apoptosis
(Cell Death)

 triggers

Click to download full resolution via product page

Caption: Signaling pathway of Lamellarin H-induced apoptosis.
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Summary: The total synthesis of Lamellarin H, pioneered by Ishibashi and Iwao, provides a

robust framework for accessing this biologically vital molecule. The key intramolecular [3+2]

cycloaddition of an in situ generated azomethine ylide is a powerful and efficient method for

constructing the complex pentacyclic core. This synthetic route not only allows for the

production of Lamellarin H for further biological study but also provides a platform for the

creation of novel analogues with potentially enhanced therapeutic properties for applications in

oncology and virology.[5][8].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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